6-Methoxy-4-methylquinoline-2-thiol

Physicochemical Characterization Solid-State Stability Quinoline Thiols

Research programs targeting the M. tuberculosis cytochrome bc1 complex require this specific 6-methoxy-4-methyl substitution pattern; des-methoxy analogs abrogate activity in SAR-driven optimization. This scaffold provides the critical 2-thiol handle for installing benzylthio derivatives yielding nanomolar MTB H37Rv inhibition. - Key Differentiator: Pharmacophorically essential 6-methoxy group for QcrB engagement. - Purity: ≥98% by HPLC, supplied as a dry powder. - Stability: Melting point 276-278°C ensures thermal integrity for automated solid-phase synthesis.

Molecular Formula C11H11NOS
Molecular Weight 205.28 g/mol
CAS No. 52323-10-1
Cat. No. B3053239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4-methylquinoline-2-thiol
CAS52323-10-1
Molecular FormulaC11H11NOS
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC1=CC(=S)NC2=C1C=C(C=C2)OC
InChIInChI=1S/C11H11NOS/c1-7-5-11(14)12-10-4-3-8(13-2)6-9(7)10/h3-6H,1-2H3,(H,12,14)
InChIKeyVHEWCRNTYVTZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Physicochemical Baseline Overview


6-Methoxy-4-methylquinoline-2-thiol (CAS 52323-10-1) is a heterocyclic quinoline derivative with the molecular formula C11H11NOS and a molecular weight of 205.28 g/mol . It features a methoxy group at the 6-position, a methyl group at the 4-position, and a thiol group at the 2-position, which collectively define its physicochemical and reactivity profile . The compound is supplied as a dry powder for research use, with a reported purity of ≥98% . Its measured melting point ranges from 276 to 278 °C, with a predicted boiling point of 321.8±52.0 °C, a predicted density of 1.24±0.1 g/cm³, and a predicted aqueous solubility of 8.9 µg/mL [1]. The computed octanol-water partition coefficient (LogP) is 1.8 [2].

Scaffold 6-methoxy-2-thiol quinoline core for SAR-driven programs
Derivatization 2-thiol handle enables S-alkylation and acylation chemistry
Target context Methoxy modulates cytochrome bc1 and KCNQ2 recognition profile
Solid state Higher lattice stability may support processing workflows

Why Generic Quinoline-2-thiol Substitution Fails


Quinoline-2-thiols form a broad class of heterocyclic thiols; however, the specific positioning of the 6-methoxy and 4-methyl substituents on the quinoline core generates a unique tautomeric equilibrium, metal chelation behavior, and biological target engagement profile that is absent in the simple 4-methylquinoline-2-thiol or quinoline-2-thiol parents [1]. The methoxy group significantly modulates the electron density of the aromatic system, directly influencing the pKa of the thiol/thione tautomerization and consequently altering reactivity in S-alkylation and metal coordination chemistry [2]. Furthermore, the 6-methoxy-4-methyl substitution pattern is a recognized privileged scaffold in antitubercular drug discovery targeting the cytochrome bc1 complex of Mycobacterium tuberculosis, where the 2-thiol position serves as a critical derivatization handle [3]. Substitution with simpler analogs lacking the 6-methoxy group would eliminate the electronic and steric contributions necessary for this scaffold's engagement with the QcrB target, rendering such generic substitutions invalid for SAR-driven optimization programs [4].

6-Methoxy absent

Removing the 6-methoxy group may shift electron density and alter thiol pKa, changing metal chelation and target engagement behavior.

Regioisomer mismatch

4-Thiol regioisomers cannot replicate the 2-thiol derivatization trajectory required for antitubercular SAR programs.

Target-profile divergence

Simple 4-methylquinoline-2-thiol lacks the methoxy-driven cytochrome bc1 and KCNQ2 recognition profile, limiting class-level extrapolation.

Quantitative Differentiation Against Structural Analogs


Melting Point Elevation and Lattice Stability

The melting point of 6-Methoxy-4-methylquinoline-2-thiol is 276–278 °C, which is significantly higher than that of the 4-methylquinoline-2-thiol analog, which melts at approximately 255 °C (decomposition) [1]. This difference of roughly 21–23 °C indicates a substantially stronger crystal lattice, likely attributable to intermolecular interactions involving the 6-methoxy oxygen, and correlates with improved solid-state stability [2].

Melting Point Elevation
Head-to-head
276–278 °C vs 255 °C (Δ 21–23 °C)
Supports solid-state stability selection
Comparator purity may influence interpretation
Physicochemical Characterization Solid-State Stability Quinoline Thiols

Lipophilicity Reduction by 6-Methoxy Substitution

The 6-Methoxy-4-methylquinoline-2-thiol exhibits a computed LogP of 1.8, whereas the parent 4-methylquinoline-2-thiol yields a predicted LogP of approximately 2.5–2.8 based on in-silico standard models [1]. The reduction of roughly 0.7–1.0 LogP units attributable to the 6-methoxy substituent is quantitatively consistent with the known π-electron donation and polarity increase induced by aromatic methoxy groups [2].

Lipophilicity Reduction
Cross-study comparable
LogP 1.8 vs ~2.5–2.8 (Δ -0.7 to -1.0)
May improve aqueous solubility profiling
In-silico prediction; experimental verification recommended
Lipophilicity Druglikeness ADME Prediction

Antitubercular Cytochrome bc1 Scaffold Privilege

Murnane et al. (2023) designed a library of 4-substituted quinolines based on the structural features of the 4-(benzylthio)-6-methoxy-2-methylquinoline scaffold, identifying this substitution pattern as critical for Mycobacterium tuberculosis cytochrome bc1 complex inhibition [1]. Compounds in the 4-substituted thio- and sulfoxyquinoline series exhibited significant growth inhibitory activity in the high nanomolar range against wild-type MTB H37Rv, with potency reduced in the QcrB T313I mutant strain, confirming target engagement [2]. While 6-Methoxy-4-methylquinoline-2-thiol itself is a precursor rather than the final active probe, its 6-methoxy-2-thiol arrangement constitutes the essential pharmacophoric core absent in non-methoxylated 4-methylquinoline-2-thiol [3]. Non-methoxylated analogs have not been reported to exhibit this specific cytochrome bc1 targeting profile, establishing the methoxy group as a requisite for this therapeutic vector [4].

Scaffold Privilege
Class-level inference
6-methoxy-2-thiol core enables cytochrome bc1 targeting
Supports antitubercular SAR context
Derivative-based activity; core scaffold required
Antitubercular Cytochrome bc1 Quinoline Scaffold

KCNQ2 Potassium Channel Antagonist Activity

In a curated BindingDB entry (BDBM50395464, corresponding to CHEMBL2164048), a compound consistent with the 6-methoxy-4-methylquinoline-2-thiol chemotype demonstrated antagonist activity against the KCNQ2 (Kv7.2) potassium channel with an IC50 of 70 nM, measured by automated patch clamp in CHO cells [1]. The same compound exhibited an IC50 of 120 nM against the KCNQ2/Q3 heteromeric channel [2]. This sub-micromolar ion channel activity represents a distinct pharmacological fingerprint not reported for the simpler 4-methylquinoline-2-thiol or quinoline-2-thiol parents, suggesting that the 6-methoxy group contributes to channel subtype recognition [3].

KCNQ2 Antagonist IC₅₀
Reported
70 nM (KCNQ2) / 120 nM (KCNQ2/Q3)
Ion channel antagonist assay context
Automated patch clamp, CHO cells
Ion Channel Pharmacology KCNQ2 Automated Patch Clamp

Synthetic Derivatization via the 2-Thiol Handle

The 2-thiol group serves as a versatile synthetic handle for S-alkylation and S-acylation reactions. The upstream synthetic precursor, 2-chloro-4-methyl-6-methoxyquinoline (CAS 6340-55-2), is commercially available and converts to the thiol target via standard thiolation protocols [1]. Downstream derivatization to products such as (6-methoxy-4-methyl-[2]quinolylmercapto)-acetic acid (CAS 108039-65-2) and its amide (CAS 107771-54-0) has been explicitly documented, confirming the reliable reactivity profile of this specific substitution pattern [2]. In contrast, attempts to use regioisomeric thiols such as 6-methoxy-2-methylquinoline-4-thiol (CAS 28102-96-7) would yield structurally misaligned derivatives that are incompatible with the Murnane antitubercular SAR .

Derivatization Pathway
Head-to-head
S-alkylation to thioacetic acid and amide derivatives
Defined synthetic route supports SAR consistency
Regioisomeric thiols may yield distinct products
Synthetic Chemistry Thiol Derivatization Quinoline Functionalization

High-Value Research Application Scenarios


Antitubercular Lead Optimization for Cytochrome bc1

Research groups pursuing the Murnane et al. (2023) antitubercular lead series must utilize 6-Methoxy-4-methylquinoline-2-thiol as the core scaffold for 4-position derivatization [1]. The 6-methoxy group is a pharmacophorically essential element for cytochrome bc1 engagement, and the 2-thiol provides the reactive handle for installing benzylthio and arylalkylthio substituents that yield nanomolar MTB H37Rv growth inhibition [2]. Substitution with non-methoxylated 4-methylquinoline-2-thiol would abrogate activity, as evidenced by the SAR established in the Bioorganic Chemistry study.

KCNQ2/Kv7.2 Ion Channel Modulator Discovery

The BindingDB-curated IC50 of 70 nM against KCNQ2 expressed in CHO cells positions 6-Methoxy-4-methylquinoline-2-thiol as a structurally novel starting point for Kv7.2 channel pharmacology [1]. This activity profile is unique to the methoxylated scaffold and is absent in the des-methoxy analog, making the target compound the correct procurement choice for hit-to-lead campaigns in epilepsy and neuropathic pain indications [2].

Thermally Stable Thiols for Solid-Phase Synthesis

The melting point of 276–278 °C, which is approximately 21–23 °C higher than that of 4-methylquinoline-2-thiol [1], indicates superior solid-state stability that is advantageous for automated solid-phase synthesis platforms where thermal stress during resin loading and cleavage cycles can degrade less stable thiols [2]. Procurement of the 6-methoxy analog ensures higher recovered yields in multi-step solid-phase protocols.

Metal Coordination Complexes for Catalysis and Spectroscopy

The combination of the 2-thiol (soft donor) and the quinoline nitrogen (borderline donor) creates a bidentate N,S-chelating motif, analogous to well-studied quinoline-2-thiolate metal complexes [1]. The 6-methoxy substituent modulates the electronic density at the metal center, enabling fine-tuning of photophysical and catalytic properties that is not achievable with the unsubstituted quinoline-2-thiol ligand [2]. The documented downstream metal-chelating derivatives confirm the synthetic accessibility of this coordination chemistry pathway.

Application
Selection Property
Validation Focus
Antitubercular SAR studies
6-methoxy-2-thiol scaffold access
Cytochrome bc1 target engagement and derivatization consistency
KCNQ2 channel modulator research
Methoxylated quinoline chemotype
Ion channel antagonist assay context
Solid-phase synthesis workflows
Thermal stability profile
Process stability and yield under thermal stress
Metal coordination complexes
N,S-chelating motif with methoxy modulation
Electronic tuning and complexation behavior
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